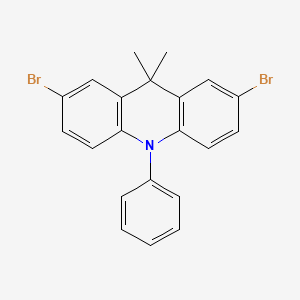
6-Chloro-1H-indazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-indazol-7-amine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities. The compound features a chloro substituent at the 6th position and an amino group at the 7th position on the indazole ring. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the indazole ring. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) with sodium acetate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1H-indazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-1H-indazol-7-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-6-amine: Lacks the chloro substituent, which may affect its biological activity.
7-Bromo-1H-indazole: Similar structure but with a bromo substituent instead of chloro.
6-Methyl-1H-indazole: Features a methyl group at the 6th position instead of chloro.
Uniqueness
6-Chloro-1H-indazol-7-amine is unique due to the presence of both chloro and amino groups on the indazole ring. This specific substitution pattern can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
6-chloro-1H-indazol-7-amine |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11) |
Clave InChI |
PBLVTILDNNRXBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=NN2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


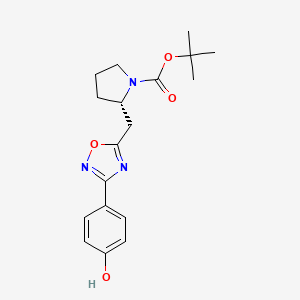

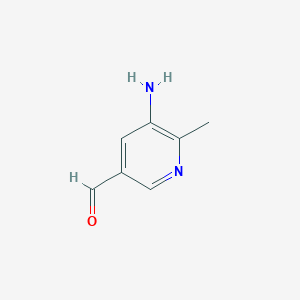
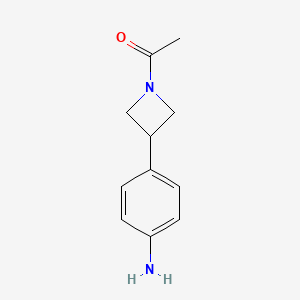
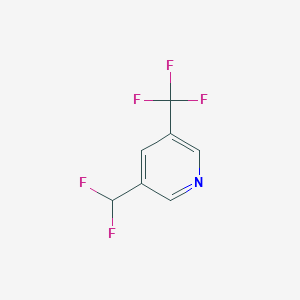
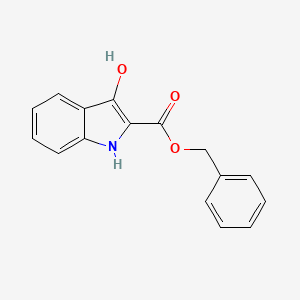

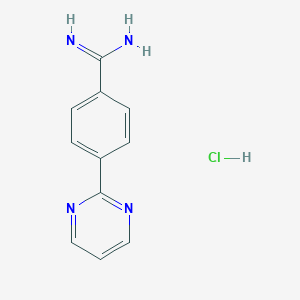

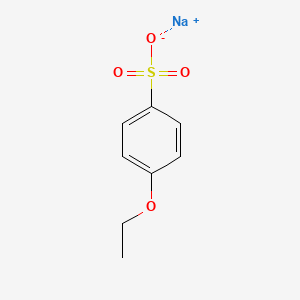
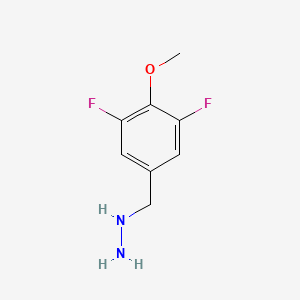
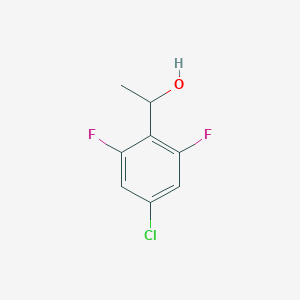
![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
